Boc-Cystamine-Poc

Description

The exact mass of the compound this compound is 334.10209953 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBADGDLZNRUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Cystamine-Poc: A Bifunctional Linker for Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Cystamine-Poc is a heterobifunctional crosslinker integral to the advancement of targeted therapeutic strategies, particularly in the realm of Antibody-Drug Conjugates (ADCs) and stimuli-responsive nanocarrier systems. This molecule is uniquely engineered with three key functional components: a Boc-protected amine, a cystamine disulfide bond, and a propargyloxycarbonyl (Poc) group. This trifecta of functionalities enables a staged and controlled approach to the assembly and action of complex drug delivery vehicles. The primary function of this compound is to act as a cleavable linker, designed to be stable in systemic circulation and to selectively release a conjugated payload within the reductive intracellular environment of target cells, such as cancer cells. This targeted release is achieved through the cleavage of the disulfide bond by endogenous reducing agents, most notably glutathione (GSH).

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant focus on maximizing the therapeutic index of potent cytotoxic agents by minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) and other targeted delivery systems have emerged as a powerful class of biopharmaceuticals designed to achieve this goal. The efficacy and safety of these complex molecules are critically dependent on the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. This compound is a sophisticated linker molecule that addresses the critical need for controlled drug release. Its design incorporates a disulfide bond, which is susceptible to cleavage in the high glutathione concentrations characteristic of the intracellular environment, alongside a "click chemistry" handle for efficient conjugation.

Molecular Structure and Functional Components

This compound is characterized by a strategic assembly of functional groups, each with a distinct role in the construction and mechanism of action of the final drug conjugate.

| Component | Chemical Group | Function |

| Boc Group | tert-Butyloxycarbonyl | A protecting group for one of the primary amines of the cystamine backbone. This allows for selective chemical modifications at the other terminus of the molecule. |

| Cystamine | Disulfide-containing diamine | Forms the core of the linker and contains the environmentally sensitive disulfide bond. This bond is stable in the bloodstream but is readily cleaved by intracellular glutathione. |

| Poc Group | Propargyloxycarbonyl | An alkyne-containing functional group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the highly efficient and specific attachment of the linker to a payload or targeting molecule that has been modified to contain an azide group. |

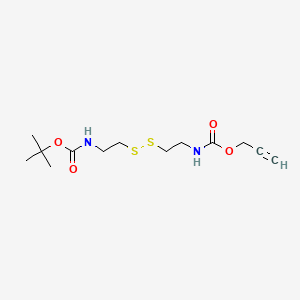

Chemical Structure:

Caption: Chemical structure of this compound.

Primary Function and Mechanism of Action

The primary function of this compound is to serve as a glutathione-sensitive cleavable linker in targeted drug delivery systems. The mechanism of action can be conceptualized in two main phases: bioconjugation and payload release.

Bioconjugation

The synthesis of a functional drug conjugate using this compound involves a series of strategic chemical reactions:

-

Payload Attachment: The propargyloxycarbonyl (Poc) group, with its terminal alkyne, is utilized for conjugation to a payload molecule that has been functionalized with an azide group. This reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," known for its high efficiency, specificity, and mild reaction conditions.

-

Deprotection: The Boc protecting group is removed from the amine, usually under acidic conditions, to expose a primary amine.

-

Antibody/Targeting Moiety Conjugation: The newly exposed amine can then be conjugated to a targeting moiety, such as a monoclonal antibody. This can be achieved through various bioconjugation techniques, for example, by reacting with an activated ester on the antibody to form a stable amide bond.

Caption: General workflow for bioconjugation using this compound.

Payload Release

The release of the payload from the conjugate is designed to occur preferentially within the target cells.

-

Cellular Internalization: The ADC or targeted nanoparticle binds to its target receptor on the cell surface and is internalized, typically via endocytosis.

-

Trafficking to Reductive Environment: The internalized conjugate is trafficked within the cell to compartments where it is exposed to the high intracellular concentration of glutathione (GSH), which is approximately 1-10 mM, compared to micromolar concentrations in the bloodstream.

-

Disulfide Cleavage: The disulfide bond of the cystamine linker is reduced by glutathione in a thiol-disulfide exchange reaction. This cleavage breaks the linker and releases the payload, which can then exert its cytotoxic effect.

Caption: Signaling pathway of ADC internalization and payload release.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific experimental contexts.

Illustrative Synthesis of this compound

A plausible synthetic route would involve the mono-protection of cystamine with a Boc group, followed by the reaction of the remaining free amine with a propargyloxycarbonylating agent.

Materials:

-

Cystamine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA) or other suitable base

-

Propargyl chloroformate or a similar propargyloxycarbonylating reagent

-

Dichloromethane (DCM) or other suitable solvent

-

Standard workup and purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Mono-Boc Protection of Cystamine: Cystamine dihydrochloride is dissolved in a suitable solvent system, and a base such as triethylamine is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate is then added portion-wise at a controlled temperature to favor mono-substitution. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up and the mono-Boc-cystamine is purified, typically by column chromatography.

-

Propargyloxycarbonylation: The purified mono-Boc-cystamine is dissolved in an aprotic solvent like dichloromethane. A base is added, followed by the slow addition of a propargyloxycarbonylating reagent at a reduced temperature. The reaction is stirred until completion, monitored by TLC or LC-MS. The final product, this compound, is then purified from the reaction mixture using standard procedures.

General Protocol for ADC Conjugation via Click Chemistry

Materials:

-

Azide-modified payload

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A copper-chelating ligand (e.g., THPTA)

-

Antibody or other targeting moiety

-

Appropriate buffers (e.g., PBS)

Procedure:

-

Preparation of Linker-Payload: The azide-modified payload and this compound are dissolved in a suitable solvent. A freshly prepared solution of the copper(I) catalyst (generated in situ from CuSO₄ and sodium ascorbate in the presence of a ligand) is added to the mixture. The reaction is allowed to proceed at room temperature.

-

Purification of Linker-Payload: The resulting Boc-protected linker-payload is purified to remove unreacted starting materials and catalyst.

-

Deprotection and Antibody Conjugation: The Boc group is removed as previously described. The deprotected linker-payload is then conjugated to the antibody using a suitable bioconjugation method.

-

Purification of ADC: The final ADC is purified using techniques such as size-exclusion chromatography (SEC) or affinity chromatography to remove unconjugated linker-payload and other impurities. The drug-to-antibody ratio (DAR) is then determined.

Quantitative Data

Specific quantitative data for this compound, such as cleavage kinetics and in vivo stability, are highly dependent on the specific ADC construct and the experimental conditions. The following tables are illustrative of the types of data that would be critical for the evaluation of an ADC utilizing this linker.

Table 1: Illustrative In Vitro Stability in Human Plasma

| Time (hours) | ADC Concentration (% of initial) |

| 0 | 100 |

| 24 | >95 |

| 48 | >90 |

| 72 | >85 |

Table 2: Illustrative Payload Release in the Presence of Glutathione

| Glutathione Conc. (mM) | Time (hours) | % Payload Release |

| 0.01 (Extracellular) | 24 | <5 |

| 10 (Intracellular) | 1 | ~30 |

| 10 (Intracellular) | 4 | ~70 |

| 10 (Intracellular) | 24 | >90 |

Conclusion

This compound represents a sophisticated and versatile tool in the design of advanced, stimuli-responsive drug delivery systems. Its multi-component structure allows for a modular and controlled approach to the synthesis of targeted conjugates. The primary function of this linker, to ensure stability in circulation while enabling targeted intracellular payload release in a high-glutathione environment, directly addresses a key challenge in the development of safer and more effective targeted therapies. Further research and the public dissemination of detailed experimental data will be crucial for the full realization of the potential of this and similar linker technologies in clinical applications.

An In-depth Technical Guide to Boc-Cystamine-Poc: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Boc-Cystamine-Poc, a bifunctional linker of significant interest in the fields of bioconjugation and drug delivery. The document details its chemical structure, a proposed synthetic pathway with experimental protocols, and its role as a click chemistry reagent and a cleavable linker in Antibody-Drug Conjugates (ADCs). All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, systematically named tert-butyl N-{2-[(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethyl)disulfanyl]ethyl}carbamate, is a unique molecule incorporating three key functional domains: a Boc-protected amine, a cleavable disulfide bond, and a terminal alkyne group for click chemistry applications.

The presence of the disulfide bond, derived from cystamine, allows for cleavage under reducing conditions, such as those found within the intracellular environment, making it an attractive component for drug delivery systems designed to release a payload within target cells. The propargyloxycarbonyl (Poc) group provides a terminal alkyne handle, enabling covalent conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for sequential and controlled synthesis.

A summary of the key chemical properties of this compound is provided in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [1] |

| Molecular Weight | 334.46 g/mol | [1] |

| CAS Number | 2171512-56-2 | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically >95% | Commercially available data |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General chemical knowledge |

| SMILES | O=C(OCC#C)NCCSSCCNC(=O)OC(C)(C)C | [1] |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available cystamine dihydrochloride. The logical workflow for this synthesis is depicted below.

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Selective Mono-Boc Protection of Cystamine

The initial and most critical step is the selective protection of one of the two primary amino groups of cystamine with a Boc group. Direct reaction of cystamine with di-tert-butyl dicarbonate ((Boc)₂O) would likely result in a mixture of mono-protected, di-protected, and unreacted starting material. To achieve high selectivity for the mono-protected product, several methods have been reported for the mono-Boc protection of diamines. One effective strategy involves the in situ formation of the hydrochloride salt of one amine group, rendering it less nucleophilic and thereby directing the Boc protection to the free amine.

Experimental Protocol: Synthesis of mono-Boc-Cystamine

This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines.

-

Dissolution and Salt Formation: Dissolve cystamine dihydrochloride (1 equivalent) in a suitable solvent such as a mixture of methanol and water. Add a base, for example, sodium hydroxide (1 equivalent), to neutralize one of the hydrochloride salts, leaving one amine as a free base and the other as the hydrochloride salt.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) dissolved in a minimal amount of methanol or another suitable solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product and consumption of the starting material.

-

Workup and Extraction: Upon completion, remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove any di-Boc-cystamine byproduct.

-

Basification and Product Extraction: Adjust the pH of the aqueous layer to >10 with a base (e.g., 2M NaOH) to deprotonate the remaining ammonium salt. Extract the product, mono-Boc-cystamine, into an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield mono-Boc-cystamine, which is often obtained as an oil or a low-melting solid.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Table 2: Quantitative Data for the Synthesis of mono-Boc-Cystamine

| Parameter | Value | Reference |

| Reactants | Cystamine dihydrochloride, Di-tert-butyl dicarbonate | General Protocol |

| Solvent | Methanol/Water | General Protocol |

| Reaction Time | 12 - 24 hours | General Protocol |

| Typical Yield | 70-90% | (for similar diamines) |

| Purification Method | Extraction, Column Chromatography | General Protocol |

Step 2: Propargyloxycarbonylation of mono-Boc-Cystamine

The second step involves the reaction of the free amino group of mono-Boc-cystamine with a propargyloxycarbonylating agent, such as propargyl chloroformate, to introduce the terminal alkyne functionality.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the N-acylation of amines.

-

Reactant Preparation: Dissolve mono-Boc-cystamine (1 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add propargyl chloroformate (1-1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | mono-Boc-Cystamine, Propargyl Chloroformate | General Protocol |

| Base | Triethylamine or DIEA | General Protocol |

| Solvent | Dichloromethane or THF | General Protocol |

| Reaction Time | 4 - 12 hours | General Protocol |

| Typical Yield | Not explicitly reported, expected to be moderate to high | - |

| Purification Method | Column Chromatography | General Protocol |

Applications in Research and Drug Development

This compound is a valuable tool for researchers in medicinal chemistry and chemical biology. Its primary application lies in the construction of Antibody-Drug Conjugates (ADCs). The logical relationship of its components in this context is illustrated below.

Caption: Role of this compound in ADC formation and drug release.

In a typical ADC application, the terminal alkyne of this compound is first conjugated to an azide-modified cytotoxic drug via a click reaction. The Boc-protecting group on the other end of the linker can then be removed to reveal a primary amine, which can be further functionalized or used to attach the linker-drug construct to an antibody. The resulting ADC can selectively target cancer cells. Upon internalization, the disulfide bond in the linker is cleaved by intracellular reducing agents like glutathione, leading to the release of the cytotoxic drug inside the target cell.

Conclusion

References

In-Depth Technical Guide: The Mechanism of Action of Boc-Cystamine-Poc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Cystamine-Poc is a specialized chemical linker molecule designed for advanced drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs) and targeted nanocarriers. Its unique tripartite structure, comprising a Boc-protecting group, a cystamine core with a disulfide bond, and a propargyloxycarbonyl (Poc) group for click chemistry, enables the development of sophisticated, stimulus-responsive therapeutic platforms. This guide elucidates the core mechanism of action of this compound, focusing on its role as a cleavable linker that responds to the physiological cues of the tumor microenvironment—specifically, reduced pH and elevated glutathione (GSH) concentrations. This dual-responsiveness facilitates the targeted release of cytotoxic payloads, enhancing therapeutic efficacy while minimizing off-target effects.

Introduction: The Role of Cleavable Linkers in Targeted Drug Delivery

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby increasing their efficacy and reducing systemic toxicity. In oncology, this often involves conjugating a potent cytotoxic drug to a targeting moiety, such as a monoclonal antibody, which recognizes tumor-associated antigens. The linker connecting the drug to the antibody is a critical component of this system. Cleavable linkers are designed to be stable in the systemic circulation and to release the active drug only upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This compound is an exemplar of such a linker, engineered to respond to the distinct reductive and acidic conditions characteristic of many solid tumors.

The Dual-Responsive Mechanism of Action of this compound

The therapeutic utility of this compound is centered on its ability to be cleaved in a dual-stimulus fashion, a mechanism that is particularly relevant in the context of a nanovesicle-based drug delivery system as described in patent CN107536803A, which details a "targeting pH-GSH dual-response multifunctional nano-vesicle drug delivery system for anti-cancer drug delivery."[1][2]

Glutathione-Mediated Cleavage of the Disulfide Bond

The core of the this compound linker is the cystamine unit, which features a disulfide (-S-S-) bond. This bond is relatively stable in the bloodstream, where the concentration of reducing agents is low. However, upon internalization into a cancer cell, the linker is exposed to a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group.[3] The intracellular concentration of GSH (typically 1-10 mM) is approximately 1000-fold higher than in the extracellular milieu.[3] This high GSH concentration facilitates the reduction of the disulfide bond in the this compound linker, leading to its cleavage and the subsequent release of the conjugated drug.[3]

The general mechanism for this reductive cleavage is a thiol-disulfide exchange reaction, as depicted below:

Caption: Glutathione-mediated cleavage of a disulfide linker.

pH-Mediated Destabilization of the Nanocarrier

In the context of a nanovesicle drug delivery system, this compound is often a component of a larger, pH-sensitive architecture. The tumor microenvironment is typically more acidic (pH 6.5-7.2) than normal tissues and blood (pH 7.4). Furthermore, after endocytosis, the nanocarrier is trafficked through endosomes and lysosomes, where the pH can drop to 5.0-6.0 and 4.5-5.0, respectively.

This acidic environment can trigger the release of the drug in several ways. For instance, the nanovesicle itself can be composed of polymers that change their conformation or solubility at lower pH, leading to the destabilization of the vesicle and release of its contents. While this compound itself is not directly cleaved by acid, its Boc (tert-butyloxycarbonyl) protecting group can be acid-labile under certain conditions, although the primary pH-responsive mechanism is generally attributed to the nanocarrier's formulation. The acidic environment can also protonate components of the nanovesicle, leading to swelling and subsequent drug release.

The combination of pH-induced nanovesicle destabilization and GSH-mediated linker cleavage creates a highly specific drug release mechanism, ensuring that the therapeutic payload is delivered preferentially at the tumor site and inside the cancer cells.

Caption: Dual pH and GSH-responsive drug release workflow.

Quantitative Data on Drug Release

While specific quantitative data for drug release from a system utilizing this compound is proprietary and detailed in patent literature, representative data from similar dual-responsive systems demonstrate the principle. The following tables summarize typical drug release profiles under various conditions.

Table 1: pH-Dependent Drug Release from a pH-Sensitive Nanocarrier

| pH | Cumulative Drug Release at 24h (%) |

| 7.4 | 15-25 |

| 6.5 | 40-60 |

| 5.0 | 70-90 |

Data are representative of typical pH-sensitive nanocarrier systems.

Table 2: Glutathione-Dependent Drug Release from a Disulfide-Linked Conjugate at pH 7.4

| GSH Concentration | Cumulative Drug Release at 24h (%) |

| 0 mM | 10-20 |

| 10 µM | 20-30 |

| 10 mM | 75-95 |

Data are representative of typical GSH-responsive disulfide linker systems.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a drug conjugate using this compound and for evaluating its release profile.

Protocol for Conjugation of a Drug to this compound via Click Chemistry

Objective: To conjugate an azide-modified drug to this compound.

Materials:

-

This compound

-

Azide-modified drug

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMF/H₂O mixture)

Procedure:

-

Dissolve this compound and the azide-modified drug in the chosen solvent system.

-

Add a freshly prepared solution of sodium ascorbate.

-

Add a solution of CuSO₄.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the conjugate using column chromatography or preparative HPLC.

Caption: Workflow for drug conjugation via click chemistry.

Protocol for In Vitro Drug Release Study

Objective: To evaluate the pH and GSH-dependent release of a drug from a nanocarrier system.

Materials:

-

Drug-loaded nanocarriers

-

Phosphate-buffered saline (PBS) at pH 7.4, 6.5, and 5.0

-

Glutathione (GSH)

-

Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

-

Prepare release media: PBS at pH 7.4, 6.5, and 5.0, with and without 10 mM GSH.

-

Disperse a known amount of the drug-loaded nanocarriers in a small volume of the release medium.

-

Transfer the dispersion into a dialysis bag.

-

Place the dialysis bag in a larger volume of the corresponding release medium and stir at 37°C.

-

At predetermined time points, withdraw aliquots from the external medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the cumulative drug release as a percentage of the total drug loading.

Signaling Pathways

The specific signaling pathways affected by the released drug are entirely dependent on the nature of the cytotoxic payload. For example, if the payload is a microtubule inhibitor like paclitaxel, it will disrupt mitosis by stabilizing microtubules, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent such as doxorubicin, it will intercalate into DNA and inhibit topoisomerase II, ultimately triggering apoptotic pathways. The role of the this compound linker is to ensure that the drug reaches its intracellular target to engage with these pathways.

Conclusion

This compound is a sophisticated and versatile linker for targeted drug delivery. Its dual-responsive mechanism, sensitive to both the acidic and reductive conditions of the tumor microenvironment, allows for the precise and efficient release of therapeutic agents. This targeted release strategy holds significant promise for the development of next-generation anticancer therapies with improved efficacy and reduced side effects. Further research into nanocarrier systems incorporating such linkers will continue to advance the field of personalized and targeted medicine.

References

An In-depth Technical Guide to Boc-Cystamine-Poc: A Key Component in Stimuli-Responsive Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Cystamine-Poc is a heterobifunctional linker molecule integral to the advancement of targeted and stimuli-responsive drug delivery systems. Its unique architecture, featuring a Boc-protected amine, a cleavable disulfide bond, and a terminal alkyne handle, enables its use as a versatile building block in the construction of sophisticated therapeutic nanocarriers. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pH and glutathione (GSH) dual-responsive nanoparticles for anti-cancer drug delivery. Detailed experimental protocols and quantitative data from relevant studies are presented to illustrate its practical application.

Introduction

The efficacy of many potent therapeutic agents is often limited by their systemic toxicity and lack of specificity for the target site. Advanced drug delivery systems (DDS) aim to overcome these challenges by encapsulating drugs in nanocarriers that can transport them to the diseased tissue before releasing their payload in response to specific triggers. This compound has emerged as a critical component in the design of such "smart" DDS. Its disulfide bond is susceptible to the high concentrations of glutathione present in the intracellular environment of tumor cells, while the overall nanoparticle assembly can be engineered to be sensitive to the acidic pH of the tumor microenvironment. The terminal alkyne group allows for the convenient attachment of targeting ligands or other functionalities via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Core Properties and Characteristics

This compound is a synthetic molecule that combines three key functional motifs:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for one of the amine functionalities of the cystamine backbone. This allows for selective modification of the other amine group during synthesis.

-

Cystamine Disulfide Bridge: The disulfide bond is a redox-sensitive linkage that is stable in the bloodstream but is readily cleaved in the presence of reducing agents like glutathione. The intracellular concentration of glutathione is significantly higher (2-10 mM) than the extracellular concentration (2-20 µM), providing a sharp differential for targeted drug release inside cells.

-

Propargyloxycarbonyl (Poc) Group: This group introduces a terminal alkyne functionality, which serves as a handle for "click chemistry." This allows for the covalent attachment of azide-modified molecules, such as targeting ligands (e.g., peptides, antibodies) or imaging agents, to the nanocarrier surface.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H22N2O4S2 | MedChemExpress[1] |

| Molecular Weight | 334.45 g/mol | MedChemExpress[1] |

| CAS Number | 2171512-56-2 | MedChemExpress[1] |

| Appearance | Solid | CymitQuimica |

| Purity | >98% | Caltag Medsystems |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | Inferred from common handling of similar molecules. |

| Storage | Recommended storage at +2 to +8 °C. | Bapeks |

Synthesis of this compound

-

Mono-Boc protection of cystamine: Cystamine is reacted with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc)2O under basic conditions. This results in a mixture of unprotected, mono-protected, and di-protected cystamine. Mono-Boc-cystamine can then be isolated via column chromatography.

-

Introduction of the Poc group: The free amine of mono-Boc-cystamine is then reacted with propargyl chloroformate in the presence of a base to form the propargyloxycarbonyl (Poc) carbamate, yielding the final product, this compound.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of mono-Boc-cystamine

-

Dissolve cystamine dihydrochloride (1 eq) in a mixture of dioxane and water.

-

Add a solution of di-tert-butyl dicarbonate (0.9 eq) in dioxane dropwise while maintaining the pH at 9-10 with the addition of 1M NaOH.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 3 with 1M HCl and extract with an organic solvent (e.g., ethyl acetate) to remove di-Boc-cystamine.

-

Adjust the pH of the aqueous layer to 8 with 1M NaOH and extract with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure mono-Boc-cystamine.

Step 2: Synthesis of this compound

-

Dissolve mono-Boc-cystamine (1 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Add propargyl chloroformate (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Role in pH and Glutathione Dual-Responsive Drug Delivery

This compound is a key component in the construction of nanocarriers, such as liposomes or polymeric nanoparticles, designed to release their therapeutic payload in response to both the acidic tumor microenvironment and the high intracellular glutathione concentration.

Mechanism of Action

The dual-responsive release mechanism is a two-step process. First, the nanocarrier is designed to be stable at the physiological pH of blood (pH 7.4) but to become destabilized in the acidic tumor microenvironment (pH 6.5-6.8). This pH-triggered change can be achieved by incorporating pH-sensitive lipids or polymers into the nanoparticle formulation. This initial destabilization facilitates the uptake of the nanocarrier by tumor cells.

Once inside the cell, the disulfide bond of the this compound linker is exposed to the high intracellular concentration of glutathione. Glutathione, a tripeptide with a free thiol group, reduces the disulfide bond to two free thiols, leading to the cleavage of the linker and the release of the conjugated drug.

Signaling and Release Pathway

The following diagram illustrates the conceptual pathway for the uptake and drug release from a this compound-containing nanocarrier.

Representative Quantitative Data

While specific data for a system utilizing this compound is detailed in patent literature, the following table presents representative drug release data from a study on a similar pH and glutathione dual-responsive nanoparticle system for doxorubicin (DOX) delivery. This data illustrates the expected release profile.

| Condition | pH | Glutathione (GSH) Concentration | Cumulative Drug Release (%) after 24h |

| Control | 7.4 | 2 µM | ~15% |

| Acidic pH only | 5.5 | 2 µM | ~35% |

| High GSH only | 7.4 | 10 mM | ~40% |

| Dual Stimuli | 5.5 | 10 mM | ~85% |

| Data is representative and adapted from studies on similar dual-responsive systems.[2][3] |

Experimental Protocols

Protocol for In Vitro Drug Release Study

This protocol describes a general method for evaluating the pH and glutathione-responsive release of a drug from a nanoparticle formulation.

-

Preparation of Release Media:

-

Prepare phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.

-

For each pH, prepare two sets of buffers: one with a low concentration of GSH (2 µM) and one with a high concentration of GSH (10 mM).

-

-

Sample Preparation:

-

Disperse the drug-loaded nanoparticles in each of the four release media at a concentration of 1 mg/mL.

-

Transfer 1 mL of each dispersion into a dialysis bag (MWCO 10-12 kDa).

-

-

Release Experiment:

-

Place each dialysis bag into a beaker containing 20 mL of the corresponding release medium.

-

Incubate the beakers at 37 °C with gentle shaking.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium.

-

-

Quantification:

-

Determine the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Calculate the cumulative percentage of drug release at each time point.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating an azide-containing molecule (e.g., a targeting peptide) to the alkyne handle of this compound that has been incorporated into a nanocarrier.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified targeting ligand in a suitable solvent (e.g., water or DMSO).

-

Prepare a stock solution of copper(II) sulfate (CuSO4) in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

-

Conjugation Reaction:

-

To a solution of the this compound-functionalized nanoparticles in a buffered solution (e.g., PBS pH 7.4), add the azide-modified targeting ligand (1.5-2 equivalents relative to the alkyne groups).

-

Add CuSO4 to a final concentration of 50-100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

-

Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

-

-

Purification:

-

Purify the conjugated nanoparticles to remove unreacted ligand, copper, and other reagents. This can be achieved by dialysis, size exclusion chromatography, or repeated centrifugation and resuspension.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as FTIR spectroscopy (disappearance of the alkyne peak), NMR spectroscopy, or by quantifying the amount of conjugated ligand.

-

Visualization of Workflows and Relationships

Experimental Workflow for Nanoparticle Formulation and Testing

Logical Relationship of Stimuli and Response

Conclusion

This compound is a highly valuable and versatile molecule for the development of advanced, stimuli-responsive drug delivery systems. Its trifunctional nature allows for the incorporation of a redox-sensitive cleavable linker, a protected amine for further derivatization, and a "clickable" alkyne for surface modification. The ability to create nanocarriers that respond to both the acidic pH of the tumor microenvironment and the high intracellular concentration of glutathione offers a powerful strategy for improving the therapeutic index of potent anti-cancer drugs. The experimental protocols and conceptual frameworks provided in this guide serve as a resource for researchers and scientists working to design and evaluate the next generation of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dual pH- and GSH-Responsive Degradable PEGylated Graphene Quantum Dot-Based Nanoparticles for Enhanced HER2-Positive Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH and Glutathione Dual-Responsive Dynamic Cross-Linked Supramolecular Network on Mesoporous Silica Nanoparticles for Controlled Anticancer Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Boc-Cystamine-Poc: A Dual-Responsive ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Cystamine-Poc, a heterobifunctional linker critical in the development of advanced antibody-drug conjugates (ADCs). This document details its chemical properties, synthesis, and application in creating stimuli-responsive drug delivery systems, offering a valuable resource for researchers in oncology and targeted therapeutics.

Core Compound Specifications

This compound is a key reagent in bioconjugation, featuring a Boc-protected amine, a cleavable disulfide bond, and a terminal alkyne group for click chemistry applications.

| Property | Value | Reference |

| CAS Number | 2171512-56-2 | [1] |

| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [1] |

| Molecular Weight | 334.46 g/mol | [1] |

| Full Chemical Name | tert-butyl (2-((2-(((prop-2-yn-1-yloxy)carbonyl)amino)ethyl)disulfanyl)ethyl)carbamate | |

| Synonyms | Boc-Cystamine-Propargyloxycarbonyl, Boc-cystamine-propargylcarbamate | |

| Primary Function | Cleavable ADC Linker, Click Chemistry Reagent | [1] |

Synthesis Protocol

Step 1: Mono-Boc Protection of Cystamine

The initial step involves the selective protection of one of the two primary amine groups of cystamine with a tert-butyloxycarbonyl (Boc) group. This is a critical step to ensure regioselectivity in the subsequent functionalization.

-

Reaction: Cystamine dihydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide. The reaction is typically carried out at room temperature.

-

Purification: The resulting mono-Boc-cystamine is then purified from the reaction mixture, often through extraction and chromatographic techniques to isolate it from unreacted starting materials and the di-Boc protected by-product.

Step 2: Introduction of the Propargyloxycarbonyl (Poc) Group

The free amine of mono-Boc-cystamine is then reacted with a propargyl-containing chloroformate or an activated carbonate to introduce the "Poc" group, which contains the terminal alkyne necessary for click chemistry.

-

Reagents: Propargyl chloroformate or a similar propargylating agent is used.

-

Conditions: The reaction is typically performed in an aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the acid generated during the reaction. The reaction is usually conducted at a controlled temperature, starting at 0°C and gradually warming to room temperature.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove the base and any water-soluble by-products. The crude product is then purified using column chromatography to yield the final this compound linker.

Application in Dual-Responsive Antibody-Drug Conjugates

This compound is particularly valuable for the construction of ADCs designed to release their cytotoxic payload in response to the specific microenvironment of tumor cells, which is characterized by a lower pH and a higher concentration of glutathione (GSH) compared to normal tissues.

Experimental Workflow for ADC Construction and Drug Release:

Caption: Experimental workflow for ADC synthesis and targeted drug release.

1. ADC Synthesis via Click Chemistry:

-

An azide-modified cytotoxic drug is first conjugated to the alkyne group of this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This forms the drug-linker conjugate.

-

The Boc protecting group on the other end of the linker is then removed under acidic conditions to expose the primary amine.

-

This amine on the drug-linker construct is then conjugated to a suitable functional group on the monoclonal antibody, often a carboxyl group on an acidic amino acid residue (e.g., aspartic acid or glutamic acid) via amide bond formation using standard coupling reagents like EDC/NHS.

2. Targeted Delivery and Intracellular Release:

-

The resulting ADC circulates in the bloodstream and selectively binds to antigens overexpressed on the surface of tumor cells.

-

Upon binding, the ADC-antigen complex is internalized by the tumor cell through endocytosis, enclosing the ADC within an endosome.

-

The acidic environment of the endosome (pH ~5.0-6.0) can contribute to the initial stages of linker destabilization, although the primary cleavage mechanism for this linker is redox-based.

-

As the ADC traffics into the cytosol, it is exposed to a significantly higher concentration of glutathione (GSH), a reducing agent. The disulfide bond within the this compound linker is susceptible to reduction by GSH, leading to the cleavage of the linker and the release of the active cytotoxic payload inside the tumor cell.

Signaling Pathway of Drug Action

Once released, the cytotoxic payload can exert its therapeutic effect through various mechanisms, such as inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell. The specific signaling pathway targeted depends on the nature of the cytotoxic drug conjugated to the linker.

Caption: General signaling pathway of a released cytotoxic payload.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development. Further research into specific reaction conditions and conjugation strategies will be necessary to optimize its use in novel ADC constructs.

References

Boc-Cystamine-Poc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Cystamine-Poc is a heterobifunctional, cleavable crosslinker increasingly utilized in the field of bioconjugation and for the development of antibody-drug conjugates (ADCs). Its unique structure, incorporating a protected amine (Boc), a reducible disulfide bond (Cystamine), and a terminal alkyne for click chemistry (Poc), offers a versatile platform for linking molecules of interest. Understanding the solubility and stability of this linker is paramount for its effective use in experimental design, ensuring reproducibility, and for the successful development of novel therapeutics.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Data Presentation: Solubility and Stability

Currently, specific quantitative solubility and stability data for this compound in various solvents and under different environmental conditions are not extensively reported in peer-reviewed literature. Commercial suppliers typically provide general storage recommendations, such as storing the compound at room temperature or -20°C, but do not offer detailed shelf-life or degradation kinetics.

Given the absence of specific data, the following tables provide a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Water | 25 | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 |

Table 2: Experimentally Determined Stability of this compound in Solution

| Solvent | Temperature (°C) | Storage Condition | Half-life (t½) | Degradation Products Identified |

| DMSO | 25 | Ambient Light | ||

| DMSO | 4 | Dark | ||

| PBS pH 7.4 | 37 | In vitro physiological | ||

| Human Plasma | 37 | In vitro physiological |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Solubility

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

A panel of solvents (e.g., DMSO, DMF, ethanol, water, PBS)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the amount of dissolved compound.

-

Calculate the solubility in mg/mL.

-

Protocol 2: Stability Assessment in Solution

Objective: To evaluate the stability of this compound in different solvents and under various storage conditions. The disulfide bond within the cystamine moiety is susceptible to reduction, which is a key aspect of its intended function as a cleavable linker but can also be a source of instability.

Materials:

-

This compound

-

Solvents of interest (e.g., DMSO, PBS, human plasma)

-

Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

-

Reducing agents (e.g., dithiothreitol (DTT), glutathione (GSH)) for positive controls

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the chosen solvents at a known concentration.

-

Aliquot the solutions into multiple vials for time-point analysis.

-

-

Incubation:

-

Store the vials under the specified conditions (e.g., different temperatures, light exposure).

-

For plasma stability, incubate the compound in fresh human plasma at 37°C.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

For plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

-

Analyze the samples by HPLC-UV or HPLC-MS.

-

-

Data Analysis:

-

Monitor the peak area of the parent this compound compound over time.

-

Identify and quantify any new peaks that appear, which may correspond to degradation products. The cleavage of the disulfide bond would be a primary degradation pathway to investigate.

-

Calculate the degradation rate and the half-life (t½) of the compound under each condition.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the analysis of this compound.

Caption: A generalized workflow for determining the solubility of this compound.

Caption: The reductive cleavage of the disulfide bond in this compound.

Caption: A systematic approach for evaluating the stability of this compound.

The Emergence of Boc-Cystamine-Poc: A Technical Guide to a Dual-Responsive ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant stride forward. The efficacy of these complex biotherapeutics hinges on the precise delivery of a cytotoxic payload to malignant cells, a process governed by the linker molecule connecting the antibody to the drug. Boc-Cystamine-Poc has emerged as a noteworthy innovation in this space, functioning as a cleavable linker engineered for dual-responsive drug release. This technical guide provides a comprehensive overview of the initial discovery, development, and proposed mechanism of action of this compound, with a focus on its application in pH and glutathione (GSH) dual-responsive drug delivery systems. While detailed proprietary data from its initial development remains within patent literature, this document synthesizes available information and established principles to offer a thorough technical understanding.

Core Compound Profile

This compound is a click chemistry reagent that incorporates a cystamine disulfide bond and a propargyloxycarbonyl (Poc) group, with one of the amine functionalities protected by a tert-butyloxycarbonyl (Boc) group.[1] Its structure is designed to be selectively cleaved under specific physiological conditions present in the tumor microenvironment.

| Property | Value | Reference |

| Chemical Name | tert-butyl (2-((2-(prop-2-yn-1-yloxycarbonylamino)ethyl)disulfanyl)ethyl)carbamate | Inferred from structure |

| CAS Number | 2171512-56-2 | [1] |

| Molecular Formula | C13H22N2O4S2 | |

| Molecular Weight | 334.45 g/mol |

Conceptual Discovery and Rationale for Development

The development of this compound is rooted in the need for more sophisticated ADC linkers that can remain stable in systemic circulation and release their cytotoxic payload specifically at the tumor site. The rationale for its design is based on exploiting two key characteristics of the tumor microenvironment: mild acidity and elevated levels of glutathione (GSH).

The disulfide bond of the cystamine core is susceptible to cleavage by reducing agents, and the intracellular concentration of GSH is significantly higher in tumor cells compared to the extracellular environment. This differential provides a targeted release mechanism. The inclusion of a pH-sensitive component, often in the larger drug delivery system rather than the linker itself, further enhances specificity. The "Poc" group, a terminal alkyne, facilitates the attachment of the linker to a targeting moiety (like an antibody) or a drug molecule via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a cornerstone of "click chemistry".

Synthesis and Experimental Protocols

While the specific, scaled-up industrial synthesis of this compound is proprietary, a plausible synthetic route can be derived from standard organic chemistry principles. The following represents a generalized, conceptual protocol for its laboratory-scale synthesis.

Conceptual Synthesis of this compound

The synthesis would likely involve a multi-step process starting from cystamine dihydrochloride.

Step 1: Mono-Boc Protection of Cystamine

-

Reactants: Cystamine dihydrochloride, Di-tert-butyl dicarbonate (Boc)2O, a suitable base (e.g., triethylamine or sodium hydroxide), and a solvent (e.g., dichloromethane or a biphasic system).

-

Procedure: Cystamine dihydrochloride is dissolved in an appropriate solvent system. The base is added to neutralize the hydrochloride and deprotonate one of the amine groups. (Boc)2O is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for several hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product, mono-Boc-cystamine, is purified by column chromatography.

Step 2: Acylation with Propargyl Chloroformate

-

Reactants: Mono-Boc-cystamine, propargyl chloroformate, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure: Mono-Boc-cystamine is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of propargyl chloroformate. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Mechanism of Action in a Dual-Responsive System

This compound is a key component of a larger drug delivery system, such as a multifunctional nano-vesicle, designed to be responsive to both pH and GSH.

Signaling Pathway of Drug Release

The following diagram illustrates the proposed mechanism of action for a nano-vesicle drug delivery system incorporating this compound.

Caption: Proposed dual-responsive release mechanism of a this compound containing nano-vesicle.

Experimental Workflow for Efficacy Evaluation

The evaluation of a this compound based drug delivery system would involve a series of in vitro and in vivo experiments.

Caption: A typical experimental workflow for the preclinical evaluation of a this compound based ADC.

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data that would be sought during the development of a this compound-based drug delivery system.

Table 1: In Vitro Drug Release Profile

| Condition | % Drug Release at 24h | % Drug Release at 48h |

| pH 7.4, Low GSH (Physiological) | < 5% | < 10% |

| pH 6.5, Low GSH (Tumor Microenvironment) | ~15% | ~25% |

| pH 7.4, High GSH (Intracellular Control) | ~60% | ~85% |

| pH 6.5, High GSH (Tumor Intracellular) | ~75% | > 90% |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Free Drug | Non-targeted Vesicle | Targeted Vesicle |

| Cancer Cell Line (Target Positive) | 50 nM | 500 nM | 75 nM |

| Normal Cell Line (Target Negative) | 60 nM | > 10,000 nM | > 5,000 nM |

Conclusion

This compound represents a sophisticated chemical tool in the design of next-generation ADCs and targeted drug delivery systems. Its dual-responsive nature, predicated on the distinct biochemical characteristics of the tumor microenvironment, offers the potential for enhanced therapeutic efficacy and reduced off-target toxicity. While the initial development is encapsulated within patent literature, the principles of its synthesis and mechanism of action are well-grounded in established chemical and biological concepts. Further research and development in this area are likely to yield even more refined and effective targeted therapies for cancer and other diseases.

References

A Comprehensive Technical Guide to the Safe Handling and Application of Boc-Cystamine-Poc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-Cystamine-Poc, a crucial reagent in the field of bioconjugation and drug delivery. It is intended to furnish researchers, scientists, and drug development professionals with the necessary information for its safe handling, application in experimental settings, and a foundational understanding of its role in advanced therapeutic modalities.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing three key chemical motifs: a Boc-protected amine, a reducible disulfide bond derived from cystamine, and a propargyl group for "click" chemistry. This unique combination of functionalities makes it a valuable tool in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs). The disulfide bond serves as a cleavable linker, designed to be stable in the bloodstream but susceptible to the reducing environment within target cells, thereby enabling the controlled release of a conjugated payload. The propargyl group allows for efficient and specific conjugation to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental protocols.

| Property | Value | Reference |

| Chemical Name | tert-Butyl (2-((2-(prop-2-yn-1-yloxycarbonyl)ethyl)disulfanyl)ethyl)carbamate | N/A |

| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [1] |

| Molecular Weight | 334.46 g/mol | [1] |

| CAS Number | 2171512-56-2 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | N/A |

| Storage | Store at -20°C for long-term stability. For short-term use, it may be stored at room temperature in a desiccated environment. |

Safety and Handling Guidelines

| Hazard Category | Precautionary Measures |

| Health Hazards | The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Avoid breathing dust, vapor, mist, or gas. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Fire and Explosion Hazards | The flammability of this compound is not fully characterized. As a precaution, keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or foam fire extinguisher. |

| Accidental Release | In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

Experimental Protocols

The following are representative protocols for the synthesis of a Boc-cystamine derivative and its subsequent conjugation to an antibody, followed by characterization. These are intended as a guide and may require optimization for specific applications.

Representative Synthesis of a Boc-Protected Cystamine Linker

This protocol describes a general method for the synthesis of a Boc-protected cystamine derivative with a terminal carboxylic acid, which can then be functionalized with a propargyl group.

Materials:

-

Cystamine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Succinic anhydride

-

Dimethylformamide (DMF)

-

Propargyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Mono-Boc Protection of Cystamine:

-

Dissolve cystamine dihydrochloride in a mixture of DCM and water.

-

Cool the solution to 0°C and add TEA to neutralize the hydrochloride salt.

-

Slowly add a solution of Boc₂O in DCM while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the mono-Boc-cystamine by silica gel chromatography.

-

-

Introduction of a Carboxylic Acid Handle:

-

Dissolve the purified mono-Boc-cystamine in DMF.

-

Add succinic anhydride and stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with water and extract the product with EtOAc.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.

-

-

Propargylation:

-

Dissolve the carboxylic acid derivative in DCM.

-

Add propargyl alcohol, DCC, and a catalytic amount of DMAP.

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by silica gel chromatography.

-

Conjugation of this compound to a Payload and an Antibody

This protocol outlines the general steps for creating an Antibody-Drug Conjugate (ADC) using a linker like this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

This compound conjugated to a cytotoxic payload (Linker-Payload)

-

Desalting columns (e.g., Sephadex G-25)

-

Hydrophobic Interaction Chromatography (HIC) column

-

Size Exclusion Chromatography (SEC) column

-

Appropriate buffers for chromatography

Procedure:

-

Antibody Reduction:

-

To a solution of the mAb, add a calculated amount of reducing agent (e.g., TCEP or DTT) to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Remove the excess reducing agent using a desalting column equilibrated with a suitable buffer.

-

-

Conjugation:

-

Immediately after reduction, add the Linker-Payload (with a thiol-reactive group) to the reduced antibody solution. The this compound part of the linker would typically be pre-conjugated to the payload.

-

Incubate the reaction on ice or at a controlled temperature for a specific duration (e.g., 1-2 hours).

-

Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine).

-

-

Purification of the ADC:

-

Hydrophobic Interaction Chromatography (HIC): Use HIC to separate ADC species with different drug-to-antibody ratios (DARs) from unconjugated antibody and other impurities. Elute with a decreasing salt gradient.

-

Size Exclusion Chromatography (SEC): Use SEC to remove any remaining small molecule impurities and to separate monomeric ADC from aggregates.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Measurement: Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

-

Purity and Aggregation Analysis: Assess the purity and the percentage of aggregates using SEC-HPLC.

-

In Vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC on target and non-target cell lines.

-

In Vitro Linker Stability Assays: Assess the stability of the disulfide linker in plasma and in the presence of reducing agents like glutathione.

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of an ADC constructed with a this compound linker relies on a multi-step process that culminates in the targeted delivery and release of a cytotoxic payload within cancer cells.

Caption: General mechanism of action for an ADC with a cleavable disulfide linker.

The process begins with the systemic administration of the ADC. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond within the linker. This cleavage releases the active cytotoxic payload, which can then exert its pharmacological effect, leading to cell death, often through apoptosis.

Experimental Workflow

The development of an ADC using this compound involves a structured workflow from initial design to preclinical evaluation.

Caption: A typical experimental workflow for the development of an ADC.

This workflow highlights the key stages in the development of an ADC. It begins with the synthesis of the linker-payload conjugate and the production and characterization of the monoclonal antibody. These components are then brought together in the conjugation step, followed by rigorous purification to obtain a homogenous product. The resulting ADC is then thoroughly characterized to ensure quality and consistency. Finally, the ADC undergoes in vitro and in vivo evaluation to assess its therapeutic potential and safety profile, leading to the selection of a preclinical candidate.

References

Unlocking Precision Oncology: A Technical Guide to Potential Research Frontiers for the Boc-Cystamine-Poc Linker

For Immediate Release

Shanghai, China – November 27, 2025 – As the landscape of targeted cancer therapy continues to evolve, the development of sophisticated drug delivery systems is paramount. This whitepaper delves into the promising potential of Boc-Cystamine-Poc, a cleavable linker for antibody-drug conjugates (ADCs), poised to enhance the specificity and efficacy of anti-cancer treatments. While detailed experimental data on this specific linker remains proprietary, this guide, intended for researchers, scientists, and drug development professionals, outlines key research areas and methodologies for its exploration, drawing upon established principles of ADC technology and dual-stimuli-responsive drug delivery.

This compound is a click chemistry reagent that incorporates a cystamine moiety, rendering it sensitive to the high glutathione (GSH) concentrations characteristic of the intracellular environment of tumor cells. The "Poc" designation likely refers to a propargyl group, a key functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), enabling efficient conjugation of the linker to drug payloads. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific conjugation strategies.

A key patent, CN107536803A, points towards the application of this compound in a pH and GSH dual-responsive multifunctional nano-vesicle drug delivery system.[1][2] This dual-trigger mechanism is designed to ensure linker stability in the systemic circulation (neutral pH, low GSH) and promote selective drug release within the acidic endosomes or lysosomes and the high-GSH environment of cancer cells.

Core Research Areas for Exploration

Synthesis and Characterization of this compound ADCs

The initial research phase should focus on the synthesis and comprehensive characterization of ADCs utilizing the this compound linker. This involves a multi-step process that requires rigorous analytical validation at each stage.

Potential Experimental Workflow:

-

Synthesis of this compound: While a detailed protocol is not publicly available, a plausible synthetic route would involve the mono-Boc protection of cystamine, followed by propargylation of the free amine.

-

Drug-Linker Conjugation: The propargyl group of this compound can be conjugated to an azide-modified cytotoxic payload via click chemistry.

-

Antibody-Drug Conjugation: Following deprotection of the Boc group, the newly exposed amine on the linker-drug construct can be conjugated to a monoclonal antibody (mAb) targeting a tumor-specific antigen.

-

Purification and Characterization: The resulting ADC must be purified and characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Key Methodologies:

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To confirm the structure and purity of the synthesized linker and drug-linker conjugate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity and stability of the ADC.

-

UV-Vis Spectroscopy: To determine the DAR.

In Vitro Evaluation of ADC Efficacy and Specificity

The cornerstone of ADC development is demonstrating its ability to selectively kill cancer cells while sparing healthy cells. A series of in vitro assays are essential to validate the efficacy and specificity of the this compound ADC.

Quantitative Data for Evaluation:

| Parameter | Description | Experimental Assay |

| IC50 Value | The concentration of ADC required to inhibit the growth of 50% of cancer cells. | Cell viability assays (e.g., MTT, CellTiter-Glo) on target-positive and target-negative cell lines. |

| Drug Release Kinetics | The rate and extent of drug release from the ADC under simulated physiological and tumor microenvironment conditions (varying pH and GSH concentrations). | HPLC or LC-MS analysis of drug release over time in buffers mimicking blood plasma, endosomes, and cytoplasm. |

| Bystander Effect | The ability of the released drug to kill neighboring antigen-negative tumor cells. | Co-culture experiments with target-positive and target-negative cells. |

Elucidation of the Drug Release Mechanism and Signaling Pathways

Understanding the precise mechanism of drug release and the subsequent cellular signaling pathways activated by the cytotoxic payload is crucial for predicting in vivo efficacy and potential resistance mechanisms.

Proposed Experimental Protocols:

-

Confocal Microscopy: To visualize the internalization of the ADC, its trafficking to endosomes and lysosomes, and the subsequent release of the drug. Fluorescently labeling the antibody and/or the drug can facilitate this.

-

Western Blotting and Phospho-proteomics: To analyze the activation or inhibition of key signaling pathways involved in cell death (e.g., apoptosis, cell cycle arrest) following treatment with the ADC.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in the exploration of this compound.

Caption: Proposed workflow for the synthesis of a this compound ADC.

Caption: Conceptual diagram of the pH and GSH dual-responsive drug release mechanism.

Caption: A logical workflow for the in vitro evaluation of a this compound ADC.

Conclusion and Future Directions

The this compound linker represents a compelling component for the next generation of ADCs, offering the potential for enhanced tumor-specific drug delivery through its dual-responsive design. The research avenues outlined in this whitepaper provide a foundational framework for its systematic investigation. Future research should focus on obtaining quantitative data through the proposed experimental protocols to validate its efficacy and safety profile. Furthermore, in vivo studies in relevant animal models will be critical to translate the in vitro findings into a viable therapeutic strategy. The exploration of this compound and similar advanced linker technologies will undoubtedly contribute to the development of more precise and effective treatments for cancer patients.

References

Methodological & Application